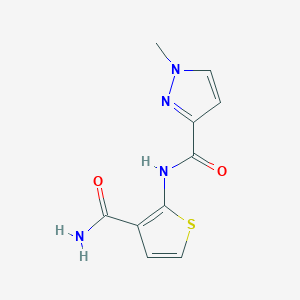

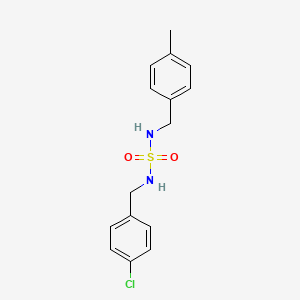

N-(3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications, including as cannabinoid receptor ligands and antibacterial agents.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. For instance, the synthesis of a related compound, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was achieved through a multi-step process that included characterization by various spectroscopic techniques and confirmed by X-ray crystallography . Similarly, the synthesis of other pyrazole derivatives, such as those described in papers , , , and , involves careful selection of substituents to optimize the desired biological activity.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using spectroscopic methods such as NMR, MS, and IR, as well as X-ray crystallography. For example, the structure of a pyrazole derivative was confirmed by single-crystal X-ray diffraction studies, revealing a twisted conformation between the pyrazole and thiophene rings . The molecular geometries and electronic structures are also optimized using computational methods such as DFT calculations .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including tautomerism, which is the chemical equilibrium between two structural isomers. The tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides was studied using X-ray crystallography and quantum chemical calculations, revealing the preferred keto form in the crystalline state and in DMSO .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, solubility, and reactivity, are influenced by their molecular structure. For instance, the thermal stability of a pyrazole derivative was assessed using thermogravimetric analysis, indicating stability up to 190°C . The electronic properties, such as electrophilic and nucleophilic regions, are determined by calculating the molecular electrostatic potential on the molecular van der Waals surface .

Scientific Research Applications

Synthesis and Structural Characterization

Several studies have focused on the synthesis and structural characterization of pyrazole derivatives, highlighting the methodologies for creating these compounds and analyzing their structures using techniques such as X-ray crystallography. For example, Kumara et al. (2018) synthesized and characterized a novel pyrazole derivative, detailing its crystal structure and molecular interactions through Hirshfeld surface analysis (Kumara et al., 2018). Similar work by Prabhuswamy et al. (2016) focused on a compound with a dimethoxyphenyl and thiophen-2-yl group, providing insights into its crystal structure and hydrogen bond interactions (Prabhuswamy et al., 2016).

Antimicrobial and Antiviral Activity

Research has also been conducted on the antimicrobial and antiviral properties of pyrazole derivatives. Palkar et al. (2017) designed and synthesized new analogs demonstrating promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxicity to mammalian cells (Palkar et al., 2017).

Herbicidal and Insecticidal Activity

The herbicidal and insecticidal potential of pyrazole derivatives has been explored, with some compounds showing significant activity against specific pests and weeds. Ohno et al. (2004) synthesized a series of pyrazole-4-carboxamide derivatives, finding some with effective herbicidal activity against annual lowland weeds, demonstrating the potential of these compounds in agricultural applications (Ohno et al., 2004).

Molecular Interaction Studies

Studies on molecular interactions, such as those conducted by Shim et al. (2002), have provided insights into how pyrazole derivatives interact with biological receptors, offering a foundation for developing more targeted and effective therapeutic agents (Shim et al., 2002).

properties

IUPAC Name |

N-(3-carbamoylthiophen-2-yl)-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c1-14-4-2-7(13-14)9(16)12-10-6(8(11)15)3-5-17-10/h2-5H,1H3,(H2,11,15)(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKVCSOTDLRTCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid](/img/structure/B2548792.png)

![[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2548795.png)

![3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2548796.png)

![3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2548802.png)

![(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548805.png)

![3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid](/img/structure/B2548809.png)

![4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2548812.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2548813.png)